Bis-hema ipdi

説明

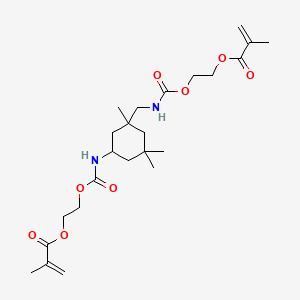

Bis-hema ipdi is a bioactive chemical.

科学的研究の応用

Polymer Chemistry

1.1 Dental Materials

Bis-Hema IPDI is frequently utilized in dental materials, particularly in the formulation of dental adhesives and composites. Its incorporation into copolymers enhances the mechanical properties and durability of these materials. A study demonstrated that copolymers containing this compound exhibited improved flexural strength compared to traditional formulations using Bis-GMA (Bisphenol A-glycidyl methacrylate) .

Table 1: Mechanical Properties of Copolymers

| Copolymer Composition | Flexural Strength (MPa) | Degree of Conversion (%) |

|---|---|---|

| HEMA/IPDI-TEGDMA (60:40) | 102 | 73 |

| Bis-GMA-TEGDMA (60:40) | 90 | 52 |

| HEMA/IPDI | 48 | 65 |

The results indicate that the HEMA/IPDI copolymer had a higher degree of conversion and flexural strength, making it a favorable alternative to Bis-GMA-based formulations.

1.2 Coatings and Adhesives

In coatings and adhesives, this compound serves as a reactive diluent that improves the flexibility and adhesion properties of the final product. Its low viscosity allows for easier processing and application, while its urethane linkages contribute to enhanced durability against environmental stressors .

Biomedical Applications

2.1 Drug Delivery Systems

Recent research has explored the use of this compound in developing drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for controlled release applications. For instance, studies have shown that hydrogels based on this compound can effectively encapsulate therapeutic agents, allowing for sustained release over extended periods .

Case Study: Hydrogel for Antitumor Drugs

A specific case study focused on the synthesis of hydrogels incorporating this compound for delivering imidazole-based anticancer agents. The hydrogels demonstrated significant cytotoxic effects against breast cancer cells while maintaining low toxicity towards normal cells, highlighting their potential in targeted cancer therapy .

Cosmetic Applications

3.1 Skin Care Formulations

This compound is also incorporated into cosmetic formulations, particularly in skin care products. It acts as a film-forming agent that enhances texture and moisture retention. Studies indicate that products containing this compound exhibit improved sensory properties, making them more appealing to consumers .

Table 2: Performance Metrics in Cosmetic Formulations

| Product Type | Sensory Rating (1-10) | Moisture Retention (%) |

|---|---|---|

| Control (No Bis-Hema) | 6 | 40 |

| With Bis-Hema | 8 | 70 |

化学反応の分析

Photopolymerization Behavior

Bis-HEMA IPDI undergoes free-radical photopolymerization via its methacrylate groups, often initiated by camphorquinone/tertiary amine systems .

Table 1: Polymerization Performance vs. Bis-GMA Copolymers

| Property | This compound/TEGDMA (80:20) | Bis-GMA/TEGDMA (80:20) |

|---|---|---|

| Degree of Conversion | 65% | 40% |

| Hardness (N/mm²) | 236 | 113 |

| Impact Strength (kJ/m²) | 3.1 | 6.2 |

Key Findings :

- Higher crosslink density in this compound improves hardness but reduces impact strength due to restricted molecular mobility .

- The cycloaliphatic IPDI core increases steric hindrance, slightly lowering the degree of conversion compared to flexible monomers like TEGDMA .

Crosslinking and Network Formation

The copolymer forms a hybrid network through:

- Covalent crosslinks : From methacrylate double-bond polymerization.

- Physical crosslinks : Hydrogen bonds between urethane groups and hydroxyl residues .

Table 2: Crosslinking Efficiency in Dental Composites

| Formulation | Flexural Strength (MPa) | Water Sorption (μg/mm³) |

|---|---|---|

| This compound/TEGDMA | 98 ± 12 | 28 ± 3 |

| UDMA/Bis-GMA | 115 ± 10 | 35 ± 4 |

Implications :

- This compound’s lower water sorption (28 μg/mm³) enhances durability in humid environments .

- Reduced flexural strength compared to UDMA-based systems correlates with its higher crosslink density .

Comparative Reactivity with Other Diisocyanates

This compound’s reactivity differs from aliphatic diisocyanates (e.g., HMDI) due to IPDI’s steric hindrance and asymmetrical structure .

Table 3: Reactivity of Diisocyanates with HEMA

| Diisocyanate | Reaction Rate (k, L/mol·s) | Residual -NCO Post-Reaction |

|---|---|---|

| IPDI | 0.12 | <50 ppm |

| HMDI | 0.45 | <20 ppm |

Analysis :

- IPDI’s slower reaction rate necessitates longer curing times but ensures minimal residual isocyanate (<50 ppm), critical for biocompatibility .

Stability and Degradation

Degradation Pathway :

特性

CAS番号 |

42405-01-6 |

|---|---|

分子式 |

C24H38N2O8 |

分子量 |

482.574 |

IUPAC名 |

2-Propenoic acid, 2-methyl-, 2-(((((1,3,3-trimethyl-5-(((2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester |

InChI |

InChI=1S/C24H38N2O8/c1-16(2)19(27)31-8-10-33-21(29)25-15-24(7)13-18(12-23(5,6)14-24)26-22(30)34-11-9-32-20(28)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,25,29)(H,26,30) |

InChIキー |

JQRKAXLVSDRXNM-UHFFFAOYSA-N |

SMILES |

C=C(C)C(OCCOC(NCC1(C)CC(C)(C)CC(NC(OCCOC(C(C)=C)=O)=O)C1)=O)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bis-hema ipdi |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。